Product packaging for 7-Hydroxydodecan-6-one(Cat. No.:CAS No. 6790-20-1)

7-Hydroxydodecan-6-one

Cat. No.: B1619695
CAS No.: 6790-20-1
M. Wt: 200.32 g/mol
InChI Key: ATQOGFAUUNCKHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Fatty Acid Derivatives and Ketone Chemistry

7-Hydroxydodecan-6-one, with its 12-carbon backbone, is structurally related to dodecanoic acid, a saturated fatty acid. Fatty acids and their derivatives are fundamental components of lipids and are crucial in numerous biological and industrial processes. The presence of a hydroxyl (-OH) group and a carbonyl (C=O) group on adjacent carbons (an α-hydroxy ketone) makes this compound a subject of interest in the study of fatty acid metabolism and modification.

The chemistry of ketones is rich and varied, and the introduction of a hydroxyl group in close proximity significantly influences the molecule's reactivity and properties. This arrangement can facilitate a range of chemical transformations, including oxidation and reduction reactions. For instance, research has shown that hydroxy fatty acids can be oxidized to their corresponding ketones. nih.gov The study of such transformations is crucial for understanding biochemical pathways and for the development of synthetic methodologies. mdpi.comntu.edu.sg

Table 1: Chemical Properties of this compound chemsrc.com

PropertyValue
CAS Number 6790-20-1
Molecular Formula C12H24O2
Molecular Weight 200.32 g/mol
Boiling Point 238.6°C at 760 mmHg
Density 0.903 g/cm³
Flash Point 97.4°C
LogP 3.077

Emerging Research Interest and Academic Significance

The academic significance of this compound and related α-hydroxy ketones is expanding. These compounds are recognized as important precursors and intermediates in organic synthesis. For example, the synthesis of ω-hydroxy ketones, a class to which this compound belongs, has been identified as a key step in the total synthesis of complex natural products like sphingofungin F. thieme-connect.comresearchgate.net

Furthermore, derivatives of similar structures, such as 5,8-diethyl-7-hydroxydodecan-6-one (B1619453) oxime, have found applications in industrial processes like solvent extraction for the separation of metals. cymitquimica.comresearchgate.nettandfonline.comresearchgate.netkjmm.org While not the exact compound, the underlying hydroxydodecanone structure is central to these applications, highlighting the functional importance of this molecular framework. The study of such molecules contributes to the development of more efficient and selective extraction agents. google.com

Scope and Objectives of Research Inquiry into this compound

Current and future research on this compound is multifaceted. A primary objective is the development of efficient and sustainable synthetic routes to this and related compounds. Researchers have explored one-pot synthesis strategies from readily available starting materials like lactones to produce ω-hydroxy ketones in good yields. thieme-connect.comresearchgate.net

Another key area of inquiry is the exploration of its chemical reactivity and potential applications. This includes investigating its role as a building block in the synthesis of more complex molecules and its potential utility in various chemical industries. researchgate.net Understanding the stereochemistry of such molecules is also a critical research objective, as different stereoisomers can exhibit distinct biological activities and chemical properties.

The broader context of research into fatty acid derivatives aims to elucidate their roles in biological systems and to harness their chemical properties for technological advancements. mdpi.comgoogle.com The study of specific molecules like this compound provides valuable insights into the structure-function relationships of this important class of organic compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24O2 B1619695 7-Hydroxydodecan-6-one CAS No. 6790-20-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6790-20-1

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

7-hydroxydodecan-6-one

InChI

InChI=1S/C12H24O2/c1-3-5-7-9-11(13)12(14)10-8-6-4-2/h11,13H,3-10H2,1-2H3

InChI Key

ATQOGFAUUNCKHV-UHFFFAOYSA-N

SMILES

CCCCCC(C(=O)CCCCC)O

Canonical SMILES

CCCCCC(C(=O)CCCCC)O

Other CAS No.

6790-20-1

Origin of Product

United States

Synthetic Pathways and Mechanistic Investigations of 7 Hydroxydodecan 6 One

Established Synthetic Methodologies for Hydroxylated Ketones

The synthesis of hydroxylated ketones can be approached through several established methods, primarily involving the functionalization of aliphatic chains or the transformation of existing functional groups.

Oxidation Reactions of Aliphatic Chains

The direct oxidation of C-H bonds in aliphatic chains to introduce a hydroxyl group is a challenging yet powerful strategy. acs.org Various methods have been developed to achieve this transformation with a degree of selectivity. For instance, the use of specific catalysts can direct oxidation to particular positions on a carbon chain. acs.org Iron and manganese catalysts, when used with hydrogen peroxide in fluorinated alcohol solvents, have shown the ability to achieve selective hydroxylation of methylenic sites in hydrocarbons. acs.org

Another approach involves the oxidation of alcohols. For example, the oxidation of 1-hexanol (B41254) can yield hexanal (B45976) and hexanoic acid, while under different conditions using a fluorinated solvent, it can produce 1,5-hexanediol (B1582509) with high selectivity. acs.org Similarly, the oxidation of secondary alcohols like 2-heptanol (B47269) and 2-octanol (B43104) leads to the corresponding ketones. acs.org The oxidation of keto-fatty acids, such as those derived from linoleic acid, can also produce hydroxylated ketones. researchgate.net

Reduction Strategies for Keto-Fatty Acid Precursors

The reduction of dicarbonyl compounds or keto-fatty acids offers a reliable route to hydroxylated ketones. The selective reduction of one carbonyl group in a diketone is a key challenge. For instance, the diketone 2,3-hexanedione (B1216139) can be stereoselectively reduced to (2R,3S)-2,3-hexanediol. nih.gov The reduction of keto-fatty acids can be achieved using various reducing agents. For example, the reduction of keto derivatives of polyunsaturated fatty acids can be accomplished using a combination of cerium chloride (CeCl₃) and sodium borohydride (B1222165) (NaBH₄), yielding racemic alcohols without affecting the double bonds present in the molecule. researchgate.net

Enzymatic reductions provide a high degree of stereoselectivity. Galactitol dehydrogenase (GDH) from Rhodobacter sphaeroides D can reduce hydroxyacetone (B41140) and 1-hydroxy-2-butanone to (S)-1,2-propanediol and (S)-1,2-butanediol, respectively, with high enantiomeric excess. nih.gov

Novel and Efficient Synthesis Strategies for 7-Hydroxydodecan-6-one

Recent research has focused on developing more efficient and direct methods for the synthesis of specific hydroxylated ketones like this compound.

One-Pot Synthetic Approaches to ω-Hydroxy Ketones

One-pot reactions offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. researchgate.netthieme-connect.comthieme-connect.com A notable one-pot strategy for synthesizing ω-hydroxy ketones, including a compound structurally related to this compound (1-hydroxydodecan-6-one), has been developed. researchgate.netthieme-connect.comthieme-connect.com This method involves the reaction of lactones with Grignard reagents in the presence of N-methoxy-N-methylamine hydrochloride and a catalytic amount of sodium methoxide (B1231860). researchgate.netthieme-connect.comthieme-connect.com The reaction proceeds through the formation of a Weinreb amide intermediate, which then reacts with the Grignard reagent to yield the desired ω-hydroxy ketone. researchgate.netthieme-connect.com

The efficiency of this one-pot reaction is influenced by factors such as the solvent and the amount of catalyst used. For instance, using tetrahydrofuran (B95107) (THF) as the solvent and 0.25 equivalents of sodium methoxide at a temperature range of -20°C to room temperature resulted in an 87% yield of 1-hydroxydodecan-6-one. researchgate.net

Utilization of Lactones as Starting Materials in Synthesis

Lactones are readily available and serve as excellent starting materials for the synthesis of ω-hydroxy ketones. researchgate.netthieme-connect.comthieme-connect.comresearchgate.net The ring-opening of lactones with organometallic reagents is a key step in these synthetic routes. For example, ε-caprolactone can be used as a starting material for the synthesis of 1-hydroxydodecan-6-one. researchgate.netthieme-connect.com The reaction involves the ring-opening of the lactone with a Grignard reagent, followed by the formation of the ketone. researchgate.netthieme-connect.comthieme-connect.com

The choice of lactone and Grignard reagent allows for the synthesis of a variety of ω-hydroxy ketones. researchgate.netresearchgate.net For example, γ-butyrolactone and δ-valerolactone have been successfully used in these one-pot reactions with various Grignard reagents to produce the corresponding hydroxy ketones in good yields. researchgate.netresearchgate.net

Role of Specific Reagents and Catalysts in this compound Synthesis

The synthesis of this compound and its derivatives often involves specific reagents and catalysts to control the reaction's outcome. The one-pot synthesis from lactones relies on the use of N-methoxy-N-methylamine hydrochloride to form the stable Weinreb amide intermediate, preventing the over-addition of the Grignard reagent. researchgate.netthieme-connect.com Sodium methoxide acts as a crucial catalyst in this process. researchgate.netthieme-connect.com

In the context of preparing derivatives of this compound, such as its oxime, specific catalysts are also employed. For instance, the oximation of 5,8-diethyl-7-hydroxydodecan-6-one (B1619453) can be catalyzed by weak organic carboxylic acids like 2-ethylhexanoic acid, which acts as a phase transfer catalyst. google.com

Table 1: One-Pot Synthesis of ω-Hydroxy Ketones from Lactones researchgate.net

EntryLactoneGrignard ReagentYield (%)
1γ-ButyrolactoneEthylmagnesium Bromide82
2γ-Butyrolactonen-Butylmagnesium Bromide85
3γ-Butyrolactonen-Hexylmagnesium Bromide87
4δ-ValerolactoneEthylmagnesium Bromide81
5δ-Valerolactonen-Butylmagnesium Bromide84
6ε-Caprolactonen-Hexylmagnesium Bromide87
Application of Organometallic Reagents (e.g., Grignard)

Organometallic reagents, particularly Grignard reagents, are fundamental tools for the construction of carbon-carbon bonds and can be effectively employed in the synthesis of α-hydroxy ketones. A plausible and direct pathway to synthesize this compound involves the reaction of an appropriate acyl chloride with a Grignard reagent. For instance, the reaction of heptanoyl chloride with pentylmagnesium bromide could be a direct route. However, this reaction often leads to the formation of a tertiary alcohol as a byproduct due to the high reactivity of the Grignard reagent with the intermediate ketone. wisc.educhemistrysteps.com

To circumvent this, the reactivity of the Grignard reagent can be moderated. The use of additives like bis[2-(N,N-dimethylamino)ethyl] ether can form a complex with the Grignard reagent, reducing its reactivity and allowing the reaction to selectively stop at the ketone stage. wisc.eduorganic-chemistry.org Another strategy involves using less reactive organometallic reagents, such as organocuprates (Gilman reagents), which are known to react with acyl chlorides to form ketones without proceeding to the alcohol. chemistrysteps.com

An alternative Grignard-based approach involves a two-step process starting from an aldehyde. For the synthesis of this compound, heptanal (B48729) can be reacted with pentylmagnesium bromide. This classical Grignard reaction forms the secondary alcohol, dodecan-7-ol. wikipedia.orgleah4sci.compressbooks.pub Subsequent selective oxidation of this secondary alcohol would yield the target ketone, this compound. chemistrysteps.com This two-step approach offers better control over the final product.

A one-pot synthesis strategy for a structural isomer, 1-hydroxydodecan-6-one, has been developed using a Grignard reagent with a lactone in the presence of N,O-dimethylhydroxylamine hydrochloride, achieving a high yield. researchgate.netthieme-connect.com This demonstrates the feasibility of using organometallic reagents in complex, multi-step syntheses of related hydroxy ketones.

Starting Material 1Starting Material 2 (Organometallic)Key Condition/IntermediateResulting Product
Heptanoyl chloridePentylmagnesium bromideModerating agent (e.g., bis[2-(N,N-dimethylamino)ethyl] ether)This compound
Heptanoyl chlorideLithium dipentylcuprate (Gilman reagent)Controlled additionThis compound
HeptanalPentylmagnesium bromideDodecan-7-ol intermediateThis compound (after oxidation)
γ-HeptalactonePentylmagnesium bromideN,O-DimethylhydroxylamineIsomeric hydroxy ketone
Catalytic Enhancements and Optimization of Reaction Conditions

Catalytic methods offer efficient and selective pathways for synthesizing α-hydroxy ketones. A primary strategy is the direct α-hydroxylation of the parent ketone, in this case, dodecan-6-one. Various catalytic systems have been developed for this transformation.

One effective method involves the use of molecular iodine (I₂) or N-bromosuccinimide (NBS) as a catalyst with dimethyl sulfoxide (B87167) (DMSO) serving as the oxidant and oxygen source. nih.gov This reaction is typically mild, does not require toxic heavy metals, and can be performed under aerobic conditions. nih.govresearchgate.net The reaction conditions, such as temperature and catalyst loading, can be optimized to maximize the yield of the α-hydroxy ketone. For similar reactions, temperatures around 60-100°C have been found to be effective. rsc.org

Other catalytic systems for the α-hydroxylation of ketones include those based on copper or iron salts. acs.org For instance, CuBr₂ in DMSO has been shown to catalyze the α-hydroxylation of ketones efficiently. researchgate.net The use of phase transfer catalysts has also been noted in related syntheses to improve reaction rates and yields, particularly in biphasic systems. google.com

Optimization of these reactions involves careful control of several parameters:

Catalyst Choice and Loading: The choice between iodine, NBS, or a metal-based catalyst can affect yield and selectivity. Typically, catalytic amounts are sufficient.

Oxidant: DMSO is a common and effective oxidant, but other systems using hydrogen peroxide or molecular oxygen are also known. frontiersin.org

Solvent: While DMSO can act as both the solvent and the oxidant, other solvents like ethanol (B145695) or toluene (B28343) can be used depending on the specific reaction. wikipedia.org Polar aprotic solvents are often preferred as they can help stabilize reaction intermediates.

Temperature: Reaction temperatures are optimized to ensure a reasonable reaction rate without promoting side reactions or decomposition of the product.

Catalytic SystemOxidantSolventTypical Temperature (°C)Key Feature
I₂ (catalytic)DMSODMSO60-100Metal-free, mild conditions. nih.govrsc.org
NBS (catalytic)DMSODMSO60Metal-free alternative to iodine. nih.gov
CuBr₂ (catalytic)DMSODMSO~100Transition-metal catalyzed.
FeCl₃ (catalytic)O₂ / DMSODMSOAmbientControls selectivity between hydroxylation and C-C cleavage.
Phase Transfer CatalystVariesBiphasicVariesEnhances reaction between phases. google.com

Mechanistic Elucidation of this compound Formation Reactions

The formation of this compound can proceed through several mechanistic pathways, depending on the chosen synthetic route.

Mechanism of Grignard-based Syntheses: When reacting an aldehyde like heptanal with a Grignard reagent such as pentylmagnesium bromide, the mechanism is a classic nucleophilic addition. The highly polar carbon-magnesium bond in the Grignard reagent results in a nucleophilic pentyl carbanion, which attacks the electrophilic carbonyl carbon of heptanal. This forms a tetrahedral alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the secondary alcohol, dodecan-7-ol. wikipedia.orgpressbooks.pub The subsequent oxidation of this alcohol to the ketone follows a separate mechanism depending on the oxidant used.

Mechanism of Catalytic α-Hydroxylation: The iodine-catalyzed α-hydroxylation of a ketone like dodecan-6-one in DMSO is proposed to proceed through a radical mechanism. The reaction is thought to be initiated by the formation of an iodine radical. This radical then abstracts a proton from the α-carbon (C7) of the ketone, generating a ketone radical intermediate. rsc.org This intermediate is then trapped by DMSO, which acts as the oxygen source, leading to the formation of the α-hydroxy ketone. Experimental evidence confirms that the oxygen atom incorporated into the product originates from DMSO. rsc.org

An alternative pathway involves the formation of an enol or enolate of the ketone, which then reacts with an electrophilic form of the catalyst before undergoing oxidation.

Mechanism of Acyloin Condensation: A classical method for synthesizing α-hydroxy ketones is the acyloin condensation, which involves the reductive coupling of two carboxylic esters using metallic sodium. wikipedia.org To synthesize this compound via this route, one could hypothetically use two different esters, such as ethyl pentanoate and ethyl heptanoate, though this typically leads to a mixture of products. A more controlled approach would start with ethyl heptanoate.

The mechanism involves four key steps:

Oxidative ionization: Two sodium atoms each donate an electron to the carbonyl groups of two ester molecules, forming a radical anion (ketyl).

Dimerization: The two radical anions couple to form a dianion intermediate.

Elimination: Two alkoxide groups are eliminated to form a 1,2-diketone intermediate.

Reduction and Protonation: The 1,2-diketone is further reduced by two more sodium atoms to form a sodium enediolate. Subsequent neutralization with a weak acid (like in an aqueous workup) forms the enediol, which then tautomerizes to the more stable α-hydroxy ketone (acyloin). wikipedia.orgpw.livebspublications.net

To improve yields and prevent side reactions like the Claisen condensation, a trapping agent such as trimethylsilyl (B98337) chloride is often added. This traps the enediolate intermediate as a stable bis-silyl enol ether, which can be isolated and then hydrolyzed to the acyloin. wikipedia.orgbspublications.netedurev.in

Chemical Reactivity and Transformation Studies of 7 Hydroxydodecan 6 One

Derivatization Pathways and Functional Group Interconversions of the Ketone Moiety

The ketone functional group in 7-Hydroxydodecan-6-one is a primary site for a variety of chemical modifications. libretexts.orgchemistrytalk.org These transformations are fundamental in synthesizing new molecules with potentially altered chemical and physical properties.

Conversion to Oxime Derivatives (e.g., 5,8-Diethyl-7-hydroxydodecan-6-one (B1619453) oxime)

A significant derivatization of this compound is its conversion to an oxime. This reaction involves treating the ketone with hydroxylamine (B1172632), typically in the form of its salt, such as hydroxylamine hydrochloride or sulfate. google.com The reaction is generally carried out under weakly acidic to neutral pH conditions (pH 6-7) to ensure the optimal reactivity of the hydroxylamine.

One notable derivative is 5,8-diethyl-7-hydroxydodecan-6-one oxime. google.comchemspider.com The synthesis of this oxime is a well-documented process. google.com The reaction is often performed at temperatures ranging from 60 to 80°C and can take several hours to reach completion. google.com Polar aprotic solvents like ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) are often employed to facilitate the reaction. The use of a phase transfer catalyst, such as 2-ethylhexanoic acid, can significantly enhance the reaction rate. google.com

The formation of the oxime introduces a new functional group with its own characteristic reactivity and stereochemistry. Oximes can exist as (E) and (Z) isomers, with the (E)-isomer often being the major product due to steric factors.

Table 1: Reaction Parameters for the Synthesis of 5,8-Diethyl-7-hydroxydodecan-6-one oxime
ParameterConditionReference
Reactant5,8-diethyl-7-hydroxydodecan-6-one google.com
ReagentHydroxylamine sulfate google.com
Catalyst2-Ethylhexanoic acid (optional) google.com
SolventToluene (B28343) google.com
Temperature75-90°C google.com
pHWeakly acidic to neutral

Exploration of Subsequent Reactivity of Derived Functional Groups

The oxime functional group introduced in the derivatization of this compound opens up avenues for further chemical transformations. These reactions can include:

Reduction: The oxime group can be reduced back to the original ketone.

Oxidation: The oxime can be oxidized to form corresponding oxides.

Substitution: The oxime group can participate in substitution reactions, allowing for its replacement with other functional groups.

These subsequent reactions highlight the versatility of the oxime derivative as an intermediate in organic synthesis.

Reactivity of the Hydroxyl Group in this compound

The hydroxyl group in this compound also exhibits characteristic reactivity. youtube.com As an alcohol, it can act as both a nucleophile, due to the lone pairs of electrons on the oxygen atom, and an electrophile, because the carbon atom bonded to the electronegative oxygen is electron-deficient. youtube.com

Common reactions involving the hydroxyl group include:

Esterification: Reaction with a carboxylic acid or its derivative to form an ester.

Oxidation: Depending on the reaction conditions, the secondary alcohol can be oxidized to a ketone.

Conversion to Alkyl Halides: The hydroxyl group can be replaced by a halogen through reactions with hydrogen halides or other halogenating agents. ub.edu

The presence of the neighboring ketone group can influence the reactivity of the hydroxyl group, potentially through intramolecular interactions like hydrogen bonding. sioc-journal.cn

Reaction Kinetics and Thermodynamic Considerations in Chemical Transformations

The rates and equilibrium positions of the chemical transformations of this compound are governed by kinetic and thermodynamic principles.

For the oximation reaction, the rate is influenced by factors such as temperature, pH, and the presence of a catalyst. google.com Kinetic studies of similar reactions, such as the hydration of alkynes, have shown that reaction rates can be dependent on the concentrations of the substrate, water, and catalyst. researchgate.net

Thermodynamic parameters, such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS), determine the spontaneity and equilibrium position of a reaction. For instance, in the solvent extraction of metal ions using derivatives of this compound, the extraction process can be endothermic, meaning it is favored by an increase in temperature. ysxbcn.com The study of reaction thermodynamics provides valuable insights into optimizing reaction conditions to achieve desired products. researchgate.net

Table 2: Factors Influencing Reaction Kinetics and Thermodynamics
FactorInfluence on Kinetics (Rate)Influence on Thermodynamics (Equilibrium)Example
TemperatureIncreases reaction rateShifts equilibrium based on ΔH (favors endothermic reactions at higher T)Oximation of ketones google.com
pHAffects reactant and catalyst activityCan influence the position of equilibrium in acid-base sensitive reactionsOximation of ketones
CatalystIncreases reaction rate by providing an alternative reaction pathway with lower activation energyDoes not affect the position of equilibriumPhase transfer catalyst in oximation google.com
SolventCan influence reaction rates by stabilizing transition statesCan affect the position of equilibrium by solvating reactants and products differentlyUse of polar aprotic solvents in oximation

Stereochemical Aspects of Reactions Involving this compound

The presence of a chiral center at the carbon bearing the hydroxyl group in this compound introduces stereochemical considerations into its reactions. Reactions at the ketone or hydroxyl group can proceed with retention or inversion of configuration at this center, or they can lead to racemization.

The conversion of the ketone to an oxime also introduces a new stereocenter at the C=N double bond, leading to the formation of (E) and (Z) isomers. The ratio of these isomers can be influenced by the reaction conditions and the steric bulk of the substituents. The separation of these stereoisomers may require specialized techniques such as chiral chromatography.

Understanding and controlling the stereochemical outcome of reactions is crucial, especially in the synthesis of biologically active molecules where specific stereoisomers may exhibit desired activities.

Applications in Advanced Organic Synthesis and Materials Chemistry

7-Hydroxydodecan-6-one as a Versatile Synthetic Precursor

The presence of two reactive centers, a hydroxyl group and a carbonyl group, allows this compound to serve as a versatile starting point for the construction of more complex molecular architectures.

Building Block for Complex Natural Product Synthesis (e.g., Sphingofungin F)

In the field of total synthesis, ω-hydroxy ketones are recognized as important precursors. Specifically, 1-hydroxydodecan-6-one, a constitutional isomer of this compound, has been identified as a key intermediate in the synthesis of Sphingofungin F, a potent antifungal agent. datapdf.comresearchgate.netthieme-connect.com Efficient, one-pot synthetic strategies have been developed to produce these ω-hydroxy ketones from readily available lactones, demonstrating the importance of this class of compounds. researchgate.netthieme-connect.com One such method involves the reaction of a lactone with a Grignard reagent in the presence of N,O-dimethylhydroxylamine hydrochloride and a catalytic amount of sodium methoxide (B1231860), yielding the desired hydroxy ketone. researchgate.netthieme-connect.com

Table 1. Research findings on the one-pot synthesis of various ω-hydroxy ketones, showcasing the yields achieved with different starting lactones and Grignard reagents. researchgate.net While these syntheses focus on isomers of this compound, they highlight the general utility of hydroxy ketones as building blocks in natural product synthesis.

While the direct use of this compound in the synthesis of Sphingofungin F is not explicitly detailed in the same manner as its isomer, its structural features suggest its potential as a building block for other complex natural products and their analogues. researchgate.netnih.gov

Intermediate for the Production of Specialty Chemicals (e.g., Detergents, Lubricants)

Long-chain fatty alcohols, such as dodecanol (B89629) (lauryl alcohol), are fundamental raw materials in the chemical industry. atamanchemicals.comatamanchemicals.comatamankimya.com They are precursors to surfactants, like sodium lauryl sulfate, which are key ingredients in detergents and shampoos. atamanchemicals.comatamankimya.com Furthermore, dodecanol and its derivatives are utilized as lube additives, emollients in cosmetics, and starting materials for fragrances. atamanchemicals.comatamanchemicals.comatamankimya.com

Given that this compound is a functionalized dodecane (B42187) derivative, it represents a potential intermediate for the production of specialty chemicals. Its hydroxyl and ketone groups offer reaction sites for further modification, allowing for the creation of molecules with specific properties suitable for use in advanced lubricants or specialized surfactants where properties like emulsion stability and surface activity are tailored. atamanchemicals.com

Contribution to the Development of Functional Materials and Extraction Systems

The structure of this compound is foundational to a class of compounds widely used in hydrometallurgy for the selective recovery of metals.

Precursor Role in the Synthesis of Metal Extractants (e.g., LIX 63 Type Compounds)

This compound, and more specifically its substituted analogue 5,8-diethyl-7-hydroxydodecan-6-one (B1619453), is the direct ketone precursor for the synthesis of an important commercial metal extractant. This extractant, an α-hydroxyoxime known by the trade name LIX 63, is produced through the oximation of the ketone. epo.orgchemicalbook.com The synthesis involves a nucleophilic addition reaction where the carbonyl group of the ketone reacts with hydroxylamine (B1172632), typically in a slightly acidic to neutral solution, to form the corresponding oxime.

The resulting α-hydroxyoxime, 5,8-diethyl-7-hydroxydodecan-6-one oxime, is the active component in LIX 63 formulations. epo.orgcymitquimica.comjustia.comgoogle.com This conversion is a critical step, transforming the ketone into a powerful chelating agent capable of forming stable complexes with metal ions.

Investigations into Solvent Extraction Systems Utilizing this compound Derivatives

Derivatives of this compound, namely α-hydroxyoximes like LIX 63, are extensively used as extractants in solvent extraction (liquid-liquid extraction) systems for separating and recovering valuable metals. researchgate.net These systems are crucial in hydrometallurgical processes. The mechanism typically involves cation exchange, where the extractant forms a hydrophobic complex with a metal ion in an aqueous phase, facilitating its transfer into an immiscible organic phase. researchgate.net

These extractants have demonstrated selectivity for various metals, and research has explored their efficacy in diverse applications. acs.org For instance, they have been studied for the extraction of copper, nickel, cobalt, and tungsten from acidic solutions. researchgate.nettandfonline.com Investigations have focused on optimizing extraction conditions, such as pH and extractant concentration, to achieve efficient separation. researchgate.nettandfonline.com Furthermore, research has been conducted on synergistic solvent extraction systems, where the α-hydroxyoxime is combined with other extractants, such as carboxylic acids or organophosphorus compounds, to enhance selectivity and extraction kinetics. google.com

Table 2. A summary of selected research into solvent extraction systems utilizing derivatives of this compound, such as LIX 63, for the separation of various metals.

Investigation of Biological Activities and Biochemical Roles of 7 Hydroxydodecan 6 One

Antimicrobial Properties and Mechanisms

There is no specific information in the reviewed scientific literature regarding the antimicrobial properties or the mechanisms of action of 7-Hydroxydodecan-6-one against any tested microorganisms.

Anti-inflammatory Potential and Associated Pathways

No studies detailing the anti-inflammatory potential or the associated biochemical pathways of this compound have been found in the available scientific literature.

Generally, the α-hydroxy ketone structural motif is present in various compounds that are known for their biological activities, including anti-inflammatory effects. researchgate.netresearchgate.net For example, corticosteroids, a major class of anti-inflammatory drugs, contain a hydroxyketone side chain. researchgate.net The anti-inflammatory activity of some compounds is linked to their ability to inhibit enzymes or signaling pathways involved in the inflammatory response. researchgate.net Nevertheless, the anti-inflammatory capacity of this compound remains uninvestigated.

Antioxidant Activity and Reactive Species Scavenging

There is a lack of specific research on the antioxidant activity and reactive species scavenging capabilities of this compound.

From a general perspective, some α-hydroxy ketones have been explored for their potential antioxidant effects. researchgate.netontosight.ai The antioxidant capacity of certain molecules is attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals. For instance, ketone bodies have been suggested to have antioxidant properties and protect against oxidative damage under certain conditions. science.gov However, no such studies have been conducted on this compound.

Structure-Activity Relationship (SAR) Studies in Biological Contexts

No structure-activity relationship (SAR) studies for this compound in any biological context have been published in the reviewed literature.

SAR studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For the broader class of α-hydroxy ketones, SAR studies have been conducted on various derivatives to understand the impact of different functional groups and structural modifications on their biological effects, such as antimicrobial or anticancer activities. science.govnih.gov Without a baseline of biological activity for this compound, no such studies have been undertaken.

Analytical Methodologies for the Characterization and Quantification of 7 Hydroxydodecan 6 One in Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for the detailed structural analysis of 7-Hydroxydodecan-6-one, providing definitive information about its atomic connectivity and molecular integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton and Functional Group Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of this compound. msu.edu Both ¹H and ¹³C NMR are utilized to map the carbon framework and identify the specific chemical environments of the hydrogen and carbon atoms.

In ¹H NMR spectroscopy, the chemical shifts, integration, and multiplicity of the signals provide a wealth of structural information. The proton of the hydroxyl group (-OH) typically appears as a broad singlet, the position of which can vary depending on the solvent and concentration. The proton adjacent to the hydroxyl group and carbonyl (at the C7 position) would present a distinct multiplet. The protons on the carbon alpha to the carbonyl group (at the C5 position) would appear as a triplet. The long alkyl chains (C1-C4 and C8-C12) would produce a series of overlapping multiplets at higher field (lower ppm values), with the terminal methyl groups appearing as triplets. researchgate.net

¹³C NMR spectroscopy is crucial for confirming the carbon backbone. msu.edu The carbonyl carbon (C6) is highly deshielded and appears at a characteristic downfield chemical shift, typically in the range of 200-215 ppm. The carbon bearing the hydroxyl group (C7) is also deshielded, appearing in the 65-75 ppm region. The remaining aliphatic carbons would resonate at higher fields.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm) Notes
C1-H₃~0.9 (triplet)~14Terminal methyl group
C2-H₂ to C4-H₂~1.2-1.4 (multiplets)~22-32Methylene groups in pentyl chain
C5-H₂~2.4 (triplet)~42Alpha to carbonyl
C6-~212Carbonyl carbon
C7-H~4.1 (multiplet)~72Carbon attached to hydroxyl group
C8-H₂ to C11-H₂~1.2-1.6 (multiplets)~22-36Methylene groups in pentyl chain
C12-H₃~0.9 (triplet)~14Terminal methyl group
O-HVariable (broad singlet)-Hydroxyl proton

Note: Predicted values are based on general principles of NMR spectroscopy for similar functional groups and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Characterization

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural insights through analysis of its fragmentation patterns under ionization. neu.edu.tr Electron Impact (EI) is a common ionization technique used for such molecules.

The molecular ion peak (M⁺•) in the mass spectrum would confirm the compound's molecular weight (200.32 g/mol ). The fragmentation of this compound is dictated by its functional groups. Key fragmentation pathways include:

Alpha-Cleavage: The bonds adjacent to the carbonyl group are susceptible to cleavage. This can result in the loss of the pentyl radical (C₅H₁₁) or the hexyl radical containing the hydroxyl group, leading to the formation of characteristic acylium ions. libretexts.org

McLafferty Rearrangement: Ketones with a gamma-hydrogen, such as this compound, can undergo a McLafferty rearrangement. libretexts.org This involves the transfer of a hydrogen atom from the C9 position to the carbonyl oxygen, followed by cleavage of the C7-C8 bond, resulting in the loss of a neutral alkene molecule.

Dehydration: The hydroxyl group can be lost as a water molecule (H₂O), leading to a fragment ion with a mass 18 units less than the molecular ion. libretexts.org

Table 2: Expected Mass Spectrometry Fragments for this compound

m/z Value Possible Fragment Ion Fragmentation Pathway
200[C₁₂H₂₄O₂]⁺•Molecular Ion (M⁺•)
182[C₁₂H₂₂O]⁺•Dehydration (Loss of H₂O)
129[C₇H₁₃O₂]⁺Alpha-cleavage (Loss of C₅H₁₁)
115[C₆H₁₁O₂]⁺Alpha-cleavage (Loss of C₆H₁₃)
100[C₅H₈O₂]⁺•McLafferty Rearrangement
71[C₅H₁₁]⁺Pentyl cation from alpha-cleavage
43[C₃H₇]⁺Common alkyl fragment

Note: The relative abundance of these fragments provides a unique fingerprint for the molecule's structure. msu.edu

Chromatographic Separation Techniques for Purification and Isolation

Chromatographic methods are essential for the purification of synthesized this compound from starting materials, byproducts, and other impurities, as well as for assessing the purity of the final product.

Flash Column Chromatography for Purification Strategies

Flash column chromatography is a standard and efficient technique for the preparative-scale purification of organic compounds like this compound. iajpr.comhawachhplccolumn.com This method utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent) that is pushed through the column under positive pressure, which accelerates the separation process. mit.edu

The strategy for purifying this compound involves selecting an appropriate solvent system that provides good separation from impurities, as determined by preliminary analysis using Thin Layer Chromatography (TLC). mit.edu Due to the presence of both a moderately polar ketone and a polar hydroxyl group, a gradient elution is often employed. The separation typically starts with a non-polar solvent (e.g., hexane) and gradually increases in polarity by adding a more polar solvent (e.g., ethyl acetate). This allows less polar impurities to elute first, followed by the target compound, while highly polar impurities remain on the column longer. rochester.edu

Table 3: Typical Flash Column Chromatography Strategy for this compound Purification

Parameter Description Purpose
Stationary Phase Silica Gel (SiO₂)Adsorbent that separates compounds based on polarity.
Mobile Phase (Eluent) Hexane/Ethyl Acetate GradientA solvent mixture of increasing polarity is used to elute compounds from the column. The optimal gradient is determined by TLC to achieve an Rf value of ~0.2-0.3 for the target compound. mit.edu
Loading Method The crude sample is dissolved in a minimal amount of solvent and applied to the top of the column. iajpr.comTo introduce the sample as a concentrated band for optimal separation.
Elution Positive pressure is applied to force the eluent through the column. hawachhplccolumn.comTo speed up the separation and improve resolution.
Fraction Collection Eluted solvent is collected in sequential fractions, which are then analyzed (e.g., by TLC) to identify those containing the pure compound. youtube.comTo isolate the purified this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Component Identification in Research Materials

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive analytical technique used to assess the purity and confirm the identity of this compound in research samples. mun.ca The technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.

In GC-MS analysis, the sample is vaporized and passed through a capillary column. asianpubs.org Compounds are separated based on their volatility and interaction with the column's stationary phase. This compound, being sufficiently volatile, will travel through the column at a characteristic retention time. After separation, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for unambiguous identification by comparing it to known spectra or library data. mdpi.com The presence of a single, sharp peak in the gas chromatogram at the expected retention time is a strong indicator of high purity. researchgate.net

Advanced Spectrometric Approaches in Related Research Applications (e.g., Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Metal Analysis in Extraction Studies)

While this compound itself is primarily a synthetic intermediate, its derivatives, such as 5,8-diethyl-7-hydroxydodecan-6-one (B1619453) oxime, are employed in specialized applications like hydrometallurgy for solvent extraction of metals. tandfonline.comdeepdyve.comresearchgate.net In this context, advanced spectrometric techniques are crucial for evaluating the efficiency of these extraction processes.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful analytical technique used for determining the concentrations of a wide range of metals and several non-metals at trace and ultra-trace levels. nih.gov In research related to the use of this compound derivatives as metal extractants, ICP-MS is the method of choice for quantifying the metal ion concentration in aqueous solutions before and after the extraction process. mun.caresearchgate.net

The process involves introducing a liquid sample into a high-temperature argon plasma, which atomizes and ionizes the elements within the sample. mdpi.com The resulting ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly sensitive and specific quantification of each metal. nih.gov By analyzing the aqueous phase, researchers can precisely determine the percentage of a specific metal (e.g., nickel, cobalt, copper) that has been transferred to the organic phase containing the extractant, thereby assessing the extraction efficiency and selectivity. researchgate.net

Environmental Considerations in the Research and Application of 7 Hydroxydodecan 6 One

Biodegradation Studies and Environmental Fate Assessment

Assessing the biodegradability and environmental fate of a chemical compound is crucial to understanding its potential for persistence and long-term ecological effects. acs.org While specific biodegradation studies on 7-Hydroxydodecan-6-one are not extensively documented in publicly available literature, its environmental behavior can be inferred from its chemical structure and studies on related compounds.

This compound belongs to the class of alpha-hydroxy ketones. The metabolic fate of aliphatic acyclic alpha-hydroxy ketones has been studied in the context of food additives. inchem.org In general, these compounds are expected to be metabolized by organisms. inchem.org The metabolic pathways for alpha-hydroxy ketones can involve oxidation of the hydroxyl group or reduction of the keto group, followed by conjugation with substances like glucuronic acid to facilitate excretion. inchem.org For instance, studies on similar ketones have shown that reduction is a primary detoxification pathway. inchem.org

The environmental fate of a substance is also influenced by its potential degradation products. Research on a related compound, 5,8-diethyl-7-hydroxydodecan-6-one (B1619453) oxime, has identified 5,8-diethyl-7-hydroxy-6-dodecanone as a degradation product, which is structurally similar to this compound. researchgate.netresearchgate.net The biodegradability of long-chain ketones has been a subject of study, with research indicating that the branched structure of fatty chains can influence their properties, including biodegradability. ocl-journal.orgcirad.fr The presence of functional groups like the hydroxyl and ketone moieties in this compound suggests that it is susceptible to microbial degradation processes in soil and water.

Table 1: Inferred Environmental Fate of this compound

Environmental Aspect Inferred Behavior based on Chemical Class (Alpha-Hydroxy Ketone) Supporting Evidence
Biodegradation Likely to be biodegradable through microbial action. Alpha-hydroxy ketones are generally metabolized by organisms. inchem.org
Metabolic Pathways Expected to undergo oxidation of the hydroxyl group and/or reduction of the ketone group, followed by conjugation for excretion. Studies on related aliphatic acyclic alpha-hydroxy ketones show these metabolic routes. inchem.org
Persistence Low potential for long-term persistence in the environment due to expected biodegradation. The functional groups present are susceptible to microbial attack.

| Potential Degradation Products | Simpler organic acids and alcohols resulting from the cleavage of the carbon chain. | General principle of biodegradation of organic compounds. |

Ecological Footprint Evaluation in Chemical Synthesis and Usage

The ecological footprint of a chemical encompasses the environmental impact of its entire lifecycle, from synthesis to application and disposal. earlham.ac.uk The use of insect pheromones is generally considered to have a lower environmental impact compared to broad-spectrum pesticides because they are species-specific and used in very small quantities. asianpubs.orgearlham.ac.uk

Chemical Synthesis vs. Biosynthesis

Traditionally, the synthesis of insect pheromones, including compounds like this compound, has relied on chemical methods. era-learn.eu While effective, these processes can have a significant ecological footprint. Issues associated with chemical synthesis include the use of toxic reagents and solvents, the generation of hazardous by-products, and the consumption of energy. era-learn.eu

In recent years, there has been a considerable push towards developing more sustainable, "green" synthesis routes for pheromones. acs.org Biotechnology offers promising alternatives to reduce the environmental impact of production. earlham.ac.uk These methods include:

Fermentation: Using genetically engineered microorganisms, such as yeasts, to produce pheromones or their precursors from renewable raw materials like sugars. fraunhofer.de This approach can significantly reduce the cost and waste associated with traditional chemical synthesis. fraunhofer.de

Plant-based Production: Engineering plants to produce insect pheromones. dtu.dk This method presents the possibility of using plants not only as production factories but also as natural dispensers of the pheromones in the field. dtu.dk

These bio-based manufacturing platforms aim to create a more sustainable and cost-effective supply of pheromones, which could expand their use in large-scale agriculture for pest control. era-learn.eufraunhofer.de Projects like PHERA are focused on scaling up these bio-synthesis methods to make them commercially viable. fraunhofer.de

Table 2: Comparison of Synthesis Methods for Pheromones

Synthesis Method Advantages Disadvantages/Environmental Concerns
Traditional Chemical Synthesis Well-established and versatile methods. Use of hazardous reagents and solvents, generation of toxic by-products, energy intensive. era-learn.eu
Biosynthesis (Fermentation) Utilizes renewable raw materials, lower production costs, reduced waste generation. fraunhofer.de Requires development and optimization of microbial strains, scaling up challenges.

| Biosynthesis (Plant-based) | Sustainable production, potential for in-field delivery. dtu.dk | Requires genetic engineering of plants, extraction and purification processes. dtu.dk |

Conclusions and Future Directions in 7 Hydroxydodecan 6 One Research

Summary of Current Research Landscape and Knowledge Gaps

The current body of scientific literature dedicated specifically to 7-Hydroxydodecan-6-one is notably sparse. It is classified as an α-hydroxy ketone, also known as an acyloin, a class of compounds recognized for their utility as versatile intermediates in the synthesis of more complex molecules. wikipedia.orgebi.ac.uk α-hydroxy ketones are valuable building blocks for creating a variety of organic compounds. ebi.ac.ukucla.edu The primary knowledge gap is the absence of comprehensive studies on its fundamental chemical and physical properties, effective synthesis routes, potential applications, and biological or environmental effects.

Table 1: Current Knowledge and Gaps for this compound

Aspect Current Knowledge Identified Knowledge Gaps
Chemical Structure Known: An α-hydroxy ketone with a 12-carbon chain. Detailed conformational analysis and electronic properties are unknown.
Synthesis No specific, optimized synthesis has been reported in the literature. Lack of established, efficient, and green synthetic methodologies.
Physical Properties Basic properties like molecular weight are known. Comprehensive data on melting point, boiling point, solubility, and spectral characteristics are not readily available.
Chemical Reactivity Expected to undergo reactions typical of ketones and secondary alcohols. Specific reaction kinetics, mechanisms, and the synthesis of derivatives have not been explored.
Applications No documented applications. Potential uses in various fields remain unexplored.
Biological Activity No studies on its biological effects have been published. The entire field of its pharmacology and toxicology is a knowledge gap.

| Environmental Fate | No information is available. | Biodegradability, persistence, and potential ecotoxicity are unknown. |

Prospective Research Avenues for Synthesis Optimization and Green Chemistry Approaches

Future research should prioritize the development of efficient and sustainable methods for synthesizing this compound. Applying the principles of green chemistry will be crucial in this endeavor. yedarnd.cominnoget.comchemistryviews.orgnih.govorganic-chemistry.org The oxidation of corresponding alcohols or the hydration of alkynes are potential synthetic routes that could be optimized for higher yields and reduced environmental impact.

Prospective research avenues include:

Catalysis: Investigating novel catalytic systems, such as polyoxometalates (POMs), for selective oxidation reactions could lead to more efficient and environmentally friendly production methods. yedarnd.cominnoget.com The use of visible-light-induced aerobic C-H oxidation is another promising green approach. chemistryviews.org

Renewable Feedstocks: Exploring pathways that utilize renewable resources, such as fatty acid derivatives, as starting materials would enhance the sustainability of its synthesis. yedarnd.cominnoget.com

Biocatalysis: The use of enzymes, such as aldo-keto reductases, could offer a highly selective and environmentally benign route to produce enantiomerically pure forms of this compound. ebi.ac.uk

Solvent Selection: Shifting towards greener solvents, such as water or ionic liquids, or developing solvent-free reaction conditions would significantly reduce the environmental footprint of the synthesis process. chemistryviews.orgorganic-chemistry.org

Table 2: Potential Green Synthesis Strategies for this compound

Strategy Description Potential Advantages
Heterogeneous Catalysis Employing solid catalysts that can be easily separated from the reaction mixture. Catalyst reusability, reduced waste, and simplified purification.
Biocatalytic Reduction Using enzymes or whole-cell systems to catalyze the stereoselective reduction of a corresponding diketone. High selectivity, mild reaction conditions, and use of renewable catalysts.
Flow Chemistry Performing the synthesis in a continuous flow reactor. Improved safety, better process control, and easier scalability.

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate the reaction. | Reduced reaction times, increased yields, and lower energy consumption. |

Directions for Exploring Novel Applications and Structure-Property Relationships

The unique combination of a hydroxyl group and a ketone within the same molecule, along with its long carbon chain, suggests that this compound could have a range of applications. A related compound, 5,8-Diethyl-7-hydroxy-6-dodecanone Oxime, is used as a cationic extractant for separating metals, indicating a potential area of investigation for derivatives of this compound. cymitquimica.comchemicalbook.com

Future research should focus on:

Material Science: Investigating its potential as a precursor for polymers, a component in surfactant formulations, or as a building block for novel liquid crystals. Long-chain ketones are being explored as bio-based alternatives for waxes. rsc.org

Fine Chemicals Synthesis: Its bifunctional nature makes it an attractive starting material for the synthesis of more complex molecules with potential applications in the pharmaceutical and fragrance industries.

Structure-Property Relationship Studies: A detailed analysis of its conformational preferences and intermolecular interactions will be crucial for understanding its physical properties and for designing new applications. rsc.org This can be achieved through a combination of computational modeling and experimental techniques like X-ray crystallography.

Table 3: Potential Applications for Exploration

Field Potential Application Rationale
Chelating Agents Derivatives could be synthesized to act as selective metal extractants. Based on the application of the structurally similar 5,8-Diethyl-7-hydroxy-6-dodecanone Oxime. cymitquimica.comchemicalbook.com
Surfactants Could be modified to create novel non-ionic or ionic surfactants. The molecule possesses both hydrophilic (hydroxyl group) and lipophilic (dodecane chain) moieties.
Polymers Can be used as a monomer for the synthesis of new polyesters or polyketones. The hydroxyl and ketone groups offer reactive sites for polymerization.

| Bio-based Waxes | Could be investigated as a component in bio-waxes for applications such as coatings and emulsions. | Ketonization of fatty acids is a known route to produce bio-waxes. rsc.org |

Future Investigations into Biological Mechanisms and Environmental Impact Assessments

A critical aspect of future research will be to assess the biological activity and environmental impact of this compound. While some ketones are known to have biological effects, the activity of this specific compound is unknown. nih.govresearchgate.netnih.govnih.govcore.ac.ukresearchgate.net

Key areas for future investigation include:

Bioactivity Screening: A broad screening of its biological activity, including antimicrobial, antifungal, and cytotoxic properties, is warranted.

Mechanism of Action: If any significant biological activity is discovered, subsequent studies should focus on elucidating the underlying molecular mechanisms.

Ecotoxicology: It is imperative to evaluate its potential impact on the environment. Aldehydes and ketones can act as pollutants in the atmosphere and indoor environments. quora.come3s-conferences.orgresearchgate.net Studies on its biodegradability, potential for bioaccumulation, and toxicity to aquatic and terrestrial organisms are necessary.

Table 4: Key Areas for Future Biological and Environmental Studies

Area of Study Specific Research Questions
Toxicology What are the acute and chronic toxicity profiles? Is there any evidence of cytotoxicity or genotoxicity?
Pharmacology Does it exhibit any therapeutic properties, such as anti-inflammatory or antimicrobial effects?
Biodegradation Is the compound readily biodegradable in soil and water? What are the primary degradation products?

| Atmospheric Chemistry | What is its potential to contribute to photochemical smog or act as an indoor air pollutant? quora.come3s-conferences.org |

Q & A

What frameworks guide the prioritization of novel research questions (e.g., catalytic applications) for this compound?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. Conduct systematic literature reviews to identify gaps, and use Delphi methods to solicit expert consensus on research priorities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.